Lipophilicity (logP) Comparison
The (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine compound is predicted to have a logP value significantly higher than its non-tert-butyl analog, (2S)-2-(4-fluorophenyl)morpholine. This is inferred from the measured logP of its regioisomer, (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine (logP 2.94) [1], compared to the measured XlogP of the non-tert-butyl analog (1.2) [2]. The addition of the tert-butyl group, a known lipophilic moiety, increases the compound's hydrophobicity, which can influence its solubility, membrane permeability, and its behavior as a synthetic intermediate.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be similar to its 3-fluoro isomer (logP ~2.94) [1] |
| Comparator Or Baseline | (2S)-2-(4-fluorophenyl)morpholine (CAS 790655-16-2), XlogP = 1.2 [2] |
| Quantified Difference | Inferred increase of approximately 1.7 logP units |
| Conditions | Calculated/Predicted values based on molecular structure. |
Why This Matters
This quantifiable difference in lipophilicity is critical for optimizing reaction conditions in synthetic processes, particularly in biphasic extractions and chromatographic purifications, directly affecting yield and purity.
- [1] Chemsrc. (n.d.). 920798-68-1: (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine. Retrieved from m.chemsrc.com View Source
- [2] Chem960. (n.d.). 790655-16-2: Morpholine, 2-(4-fluorophenyl)-, (2S)-. Retrieved from m.chem960.com View Source
